[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene
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Overview
Description
[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene: is a chemical compound with a unique structure that includes a benzene ring substituted with a propoxymethoxy group and a prop-1-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propoxymethoxy)prop-1-YN-1-YL]benzene typically involves the reaction of a benzene derivative with appropriate alkylating agents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with a propoxymethoxyprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, aminated benzene derivatives
Scientific Research Applications
[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [3-(Propoxymethoxy)prop-1-YN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(Methoxymethoxy)prop-1-YN-1-YL]benzene
- [3-(Ethoxymethoxy)prop-1-YN-1-YL]benzene
- [3-(Butoxymethoxy)prop-1-YN-1-YL]benzene
Uniqueness
[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
90332-00-6 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(propoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8H,2,10-12H2,1H3 |
InChI Key |
FFWLWFJOHTUQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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